molecular formula C12H14BrNO3 B5571451 4-(allyloxy)-3-bromo-5-ethoxybenzaldehyde oxime

4-(allyloxy)-3-bromo-5-ethoxybenzaldehyde oxime

Cat. No. B5571451
M. Wt: 300.15 g/mol
InChI Key: BXDSNVDDCYESMA-RIYZIHGNSA-N
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Description

4-(allyloxy)-3-bromo-5-ethoxybenzaldehyde oxime, also known as ABE, is a chemical compound that has been the subject of much scientific research in recent years. ABE is a versatile compound that has a wide range of potential applications, from medicinal chemistry to materials science. In

Scientific Research Applications

Synthesis and Structural Characterization

  • A study focused on the synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists, involving similar bromination and allyloxy substitution reactions. This research highlights the potential of such compounds in the development of novel non-peptide CCR5 antagonists, which could have implications in therapeutic research, especially for conditions like HIV (Cheng De-ju, 2015).

Chemical Transformations and Catalysis

  • Research on the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization showcases the importance of specific functional groups in facilitating the transformation of aromatic compounds. This study might offer a perspective on how similar compounds could be utilized in catalytic processes or synthesis of aromatic carbonyl compounds, highlighting the method's value for fundamental research and practical applications (Jian-An Jiang et al., 2014).

Liquid Crystalline and Fire Retardant Molecules

  • Another study describes the synthesis of novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. The research might provide insights into designing materials with specific properties, such as liquid crystal behavior and fire retardancy, by incorporating similar chemical moieties (Z. Jamain et al., 2020).

Molecular Design for Ions Detection

  • A study on the molecular design strategies for multifunctional probes capable of simultaneous ions detection in living cells and zebrafishes introduces an innovative approach to molecular polarity adjustment. This could hint at potential applications of similar compounds in designing chemosensors or probes for biomedical research (Gang Zhao et al., 2019).

Alcohol Oxidation Catalysts

  • Research on sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation presents a synthesis route and crystal structures of complexes that might be relevant for understanding how structurally similar compounds could serve as efficient and selective catalysts in organic transformations (S. Hazra et al., 2015).

Safety and Hazards

The safety and hazards associated with a specific oxime would depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific information .

Future Directions

Research is ongoing to develop oximes that can cross the blood-brain barrier to treat organophosphorus poisoning . Additionally, there is interest in enzyme treatment as an alternative to oximes .

properties

IUPAC Name

(NE)-N-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-3-5-17-12-10(13)6-9(8-14-15)7-11(12)16-4-2/h3,6-8,15H,1,4-5H2,2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDSNVDDCYESMA-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NO)Br)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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